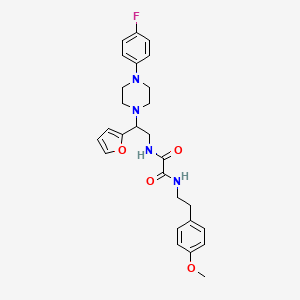![molecular formula C20H17N5O4S B2500984 2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol CAS No. 1251553-31-7](/img/structure/B2500984.png)
2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrimidinol core, a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group suggests potential for interactions with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry and biological activity of structurally related compounds.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, a dimethylamino methylated pyrimidine derivative was synthesized from dichloro-methylpyrimidine via intermediates such as esters and acethydrazides, followed by treatment with carbon disulfide or potassium O-ethylxanthate . Similar synthetic strategies could potentially be applied to the compound , with modifications to incorporate the specific substituents like the dimethoxyphenyl and pyridyl groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate these structures. For example, a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was analyzed using these methods to determine its equilibrium geometry and vibrational wave numbers . Such analyses are crucial for understanding the reactivity and potential biological interactions of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including alkylation, aminomethylation, and acylation, to yield various functionalized products . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups, as well as the steric effects of substituents. The domino reactions involving pyrimidine derivatives can lead to the cleavage of the substrate and the formation of new heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the hyperconjugative interactions and charge delocalization in a pyrimidine derivative were analyzed using NBO analysis, which can provide insights into the stability and reactivity of the molecule . Additionally, molecular docking studies can predict the potential biological activity of these compounds, such as inhibitory activity against specific proteins .
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
The compound's derivatives, specifically those containing a 1,3,4-oxadiazole moiety, have been utilized in synthesizing new, thermally stable polyimides and poly(amide-imides). These polymers exhibit solubility in polar and aprotic solvents and have shown potential in applications like Co(II) adsorption from aqueous solutions, highlighting their utility in environmental remediation (Mansoori et al., 2012).
Antimicrobial Properties
Compounds synthesized from derivatives of the core structure, particularly those involving the 1,3,4-oxadiazole ring, have demonstrated significant antimicrobial properties. These derivatives have shown potential as anti-bacterial agents against various bacterial strains, highlighting their pharmaceutical applications (Siddiqui et al., 2014).
Anticancer Activity
Derivatives of this compound, especially those incorporating 1,3,4-oxadiazole and pyrimidinol moieties, have been synthesized and evaluated for their anticancer activity. Certain derivatives have exhibited promising antiproliferative effects against various human cancer cell lines, suggesting potential therapeutic applications in oncology (Mallesha et al., 2012), (Polkam et al., 2021).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Given its structural similarity to other oxadiazole derivatives, it may influence pathways related to cellular signaling, metabolism, or protein synthesis .
Pharmacokinetics
Its solubility in phosphate buffer and ethanol suggests it may be well-absorbed in the body . Its molecular weight and chemical structure suggest it could be distributed throughout the body and metabolized by common metabolic pathways .
Result of Action
Based on its structural features, it may have potential effects on cellular signaling, enzyme activity, or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, its solubility in phosphate buffer suggests it may be more active in neutral or slightly basic environments
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-27-15-7-3-6-13(18(15)28-2)19-24-17(29-25-19)11-30-20-22-14(9-16(26)23-20)12-5-4-8-21-10-12/h3-10H,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRLFACUJKRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)
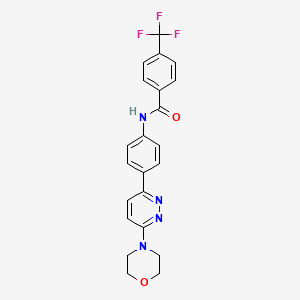
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)
![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)
![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)
![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)
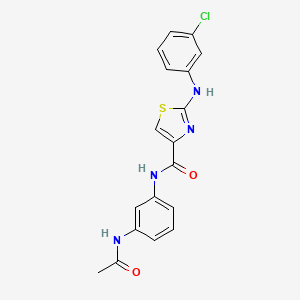
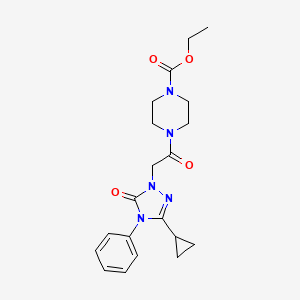
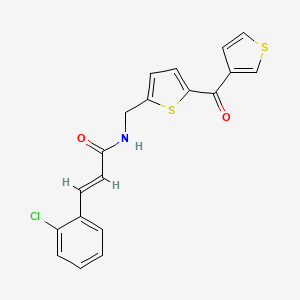
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)
